Ethyl 2-carbamoyloxybenzoate

Vue d'ensemble

Description

- Il s'agit d'une poudre blanche avec un point de fusion de 150-152°C .

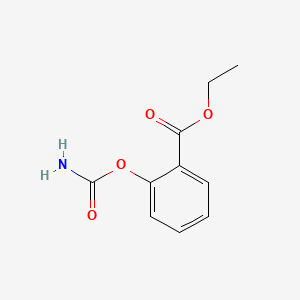

- Le composé contient un groupe ester (benzoate d'éthyle) et un groupe carbamate (carbamoyloxy) liés au cycle benzénique.

Benzoate d'éthyle 2-(carbamoyloxy): est un composé chimique de formule moléculaire CHNO.

Méthodes De Préparation

Voies de synthèse:

Production industrielle:

Analyse Des Réactions Chimiques

Reaction Conditions and Yields:

| Carbamoyl Chloride | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Diethylcarbamoyl chloride | NaH | THF | Room temp. | 94% | |

| Dimethylcarbamoyl chloride | KOtBu | DCM | 0°C → RT | 88% |

This reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by attack on the electrophilic carbonyl carbon of the carbamoyl chloride. The product is isolated after aqueous workup and chromatography .

Hydrolysis Reactions

The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

Conditions : H<sub>2</sub>SO<sub>4</sub> (cat.), H<sub>2</sub>O/EtOH, reflux.

Basic Hydrolysis:

-

Conditions : KOH, H<sub>2</sub>O/EtOH, 90°C.

Transesterification

Ethyl 2-carbamoyloxybenzoate participates in transesterification with alcohols under acidic catalysis:

Example Reaction:

| Alcohol | Catalyst | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux | Mthis compound | 82% |

Mechanistically, protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by the alcohol .

Role in Polymerization Catalysis

This compound derivatives act as electron donors in Ziegler-Natta catalysts for olefin polymerization:

Catalyst Composition:

| Component | Function | Example System | Source |

|---|---|---|---|

| MgCl<sub>2</sub>-supported TiCl<sub>4</sub> | Active catalyst | Polypropylene synthesis | |

| This compound | Electron donor, modulates stereoregularity | High-isotacticity PP |

These donors improve catalyst selectivity and polymer properties by coordinating to MgCl<sub>2</sub> surfaces .

Stability and Decomposition

The compound exhibits thermal stability up to 150°C but decomposes under prolonged heating or strong acids:

Degradation Pathways:

Applications De Recherche Scientifique

Biology and Medicine:

Mécanisme D'action

- The exact mechanism by which ethyl 2-(carbamoyloxy)benzoate exerts its effects is not well-documented.

- It likely involves interactions with specific molecular targets or pathways.

Comparaison Avec Des Composés Similaires

Composés similaires:

Activité Biologique

Ethyl 2-carbamoyloxybenzoate, also known as ethyl 2-(carbamoyloxy)benzoate, is a chemical compound with the molecular formula . It is characterized by the presence of an ester group and a carbamate group attached to a benzene ring. This compound is primarily recognized for its role as a prodrug , which means it undergoes metabolic conversion in the body to release active pharmacological agents, notably salicylic acid, carsalam, and salicylamide.

Physical Properties

- Appearance : White powder

- Melting Point : 150-152°C

This compound does not exert direct pharmacological effects; instead, it is metabolized into active compounds that influence biological systems. The primary mechanism involves enzymatic hydrolysis, leading to the release of salicylic acid, which is known for its analgesic and anti-inflammatory properties. The metabolism occurs predominantly in the liver and involves various biochemical pathways that affect inflammatory responses.

Biochemical Pathways

The compound affects several metabolic pathways related to:

- Salicylic Acid Metabolism : Salicylic acid is a well-known anti-inflammatory agent that inhibits cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory prostaglandins.

- Interaction with Cellular Processes : The metabolites produced from this compound influence cell signaling pathways and gene expression related to inflammation and pain relief.

Pharmacokinetics

This compound is absorbed and distributed through various mechanisms in the body:

- Transport Mechanisms : It interacts with transport proteins that facilitate its uptake into cells.

- Subcellular Localization : The compound exhibits specific localization patterns that may enhance its therapeutic effects.

Dosage Effects in Animal Models

Studies have demonstrated that at therapeutic doses, this compound exhibits significant anti-inflammatory and analgesic effects without substantial toxicity. The efficacy varies with dosage, emphasizing the importance of appropriate dosing in therapeutic applications.

Case Studies

- Anti-inflammatory Activity : In experimental models, administration of this compound resulted in reduced levels of inflammatory markers such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNFα), indicating its potential utility in managing inflammatory conditions.

- Comparison with Other NSAIDs : Comparative studies have highlighted that while traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin provide similar benefits, this compound may have a more favorable side effect profile due to its prodrug nature.

Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-carbamoyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-14-9(12)7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMIIMPCFQKAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237170 | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88599-32-0 | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088599320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl 2-carbamoyloxybenzoate exert its effects within the body?

A1: this compound itself does not possess inherent pharmacological activity. Instead, it acts as a prodrug, meaning it undergoes metabolic conversion within the body to release the active compound, salicylic acid []. This metabolic process typically involves enzymatic cleavage of the ester and carbamate moieties present in the this compound structure. The liberated salicylic acid then exerts its well-known pharmacological effects, primarily as an analgesic, antipyretic, and anti-inflammatory agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.